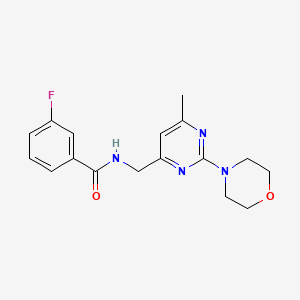

3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

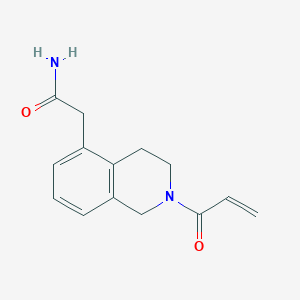

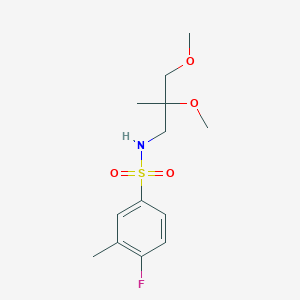

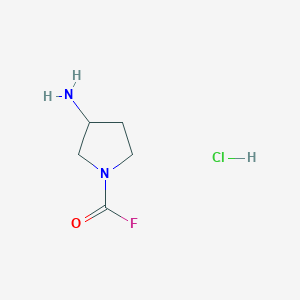

Vue d'ensemble

Description

This compound is a benzamide derivative. Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring connected to an amide group . They are used in a wide range of applications, including as intermediates in organic synthesis and in pharmaceuticals .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzamide derivatives are typically synthesized through the reaction of benzoyl chloride with amines . The yield can vary depending on the specific reactants and conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Applications De Recherche Scientifique

Chemistry and Pharmacology of Fluorinated Compounds

Fluorinated compounds, such as fluorinated pyrimidines, have been extensively studied for their applications in medicine, particularly in cancer treatment. The incorporation of fluorine into organic molecules can significantly alter their biochemical properties, leading to enhanced stability, bioavailability, and specificity in drug-target interactions. For instance, fluorinated pyrimidines like 5-Fluorouracil (5-FU) are crucial in treating various cancers due to their ability to interfere with nucleic acid synthesis. These compounds have been the subject of intense research to understand their mechanisms of action, which includes inhibiting key enzymes such as thymidylate synthase, thereby disrupting DNA and RNA synthesis in rapidly dividing cancer cells (Gmeiner, 2020).

Imaging and Diagnostic Applications

Fluorinated compounds are also prominent in imaging and diagnostic applications. For example, fluorophores, which are fluorescent chemical compounds that can re-emit light upon light excitation, are used in molecular imaging to detect and diagnose diseases such as cancer. The toxicity and safety profiles of various fluorophores have been reviewed to ensure their safe use in clinical settings. This includes assessing cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity, highlighting the necessity of thorough evaluation before clinical application (Alford et al., 2009).

Drug Development and Synthesis

The development of synthetic methodologies for fluorinated compounds is crucial for expanding the range of available therapeutic agents. Techniques for synthesizing key intermediates, such as fluorinated biphenyls, which are essential for producing non-steroidal anti-inflammatory drugs, reflect the importance of fluorine chemistry in drug development. These synthetic pathways enable the production of compounds with specific desired properties, such as increased potency or reduced side effects (Qiu et al., 2009).

Mécanisme D'action

Target of Action

The primary target of 3-fluoro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is the mitogen-activated protein kinase (MAPK) . MAPKs are important proteins in intracellular signaling pathways and play a crucial role in diverse cellular functions such as proliferation, differentiation, and cell survival/apoptosis .

Mode of Action

The compound acts as an inhibitor of the MAPK, interfering with its action . It binds to the kinase, preventing it from adopting an active conformation and thus inhibiting its function .

Biochemical Pathways

By inhibiting MAPK, the compound affects several downstream signaling pathways. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis . The exact downstream effects would depend on the specific cellular context and the other signaling molecules present.

Result of Action

The inhibition of MAPK by this compound can lead to a variety of cellular effects. For example, it may inhibit cell proliferation, induce cell differentiation, or promote apoptosis . The exact effects would depend on the specific cellular context and the other signaling molecules present.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-fluoro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c1-12-9-15(21-17(20-12)22-5-7-24-8-6-22)11-19-16(23)13-3-2-4-14(18)10-13/h2-4,9-10H,5-8,11H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHVBIOMQYMTQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B2366044.png)

![N-[2-[4-(4-Methoxyphenoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2366049.png)

![(2S)-2-[(1,2,3,4-tetrahydronaphthalen-2-yl)amino]butan-1-ol hydrochloride](/img/structure/B2366050.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B2366054.png)

![2-((2-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2366055.png)

![N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2366057.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2366059.png)